8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride
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Overview
Description
8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride is a synthetic organic compound belonging to the flavone class Flavones are a group of naturally occurring compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Flavone Core: The flavone core can be synthesized through a condensation reaction between a suitable phenol and a β-ketoester under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Dimethylaminomethylation: The dimethylaminomethyl group is introduced through a Mannich reaction, involving formaldehyde, dimethylamine, and the flavone core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced flavone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where nucleophiles such as thiols or amines replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced flavone derivatives.
Substitution: Thiol or amine-substituted flavone derivatives.
Scientific Research Applications
8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxyflavone: A flavone derivative with similar structural features but lacking the dimethylaminomethyl and ethoxy groups.
8-Hydroxyquinoline: A compound with a similar core structure but different functional groups.
Uniqueness
8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride is unique due to the presence of the dimethylaminomethyl and ethoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to other flavone derivatives.
Properties
CAS No. |
38035-24-4 |
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Molecular Formula |
C21H24ClNO3 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
(7-ethoxy-3-methyl-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-5-24-18-12-11-16-19(23)14(2)20(15-9-7-6-8-10-15)25-21(16)17(18)13-22(3)4;/h6-12H,5,13H2,1-4H3;1H |
InChI Key |
KTANHEXZVWWERO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C)C[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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